2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic molecule featuring a fused benzothienopyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 2 and a 4-ethylpiperazine group at position 2. This structure combines a rigid aromatic system with flexible aliphatic substituents, rendering it a candidate for exploration in medicinal chemistry, particularly for kinase inhibition or receptor modulation due to the piperazine group’s propensity for hydrogen bonding and solubility enhancement. Its synthesis typically involves condensation reactions between substituted pyrazoles and tetrahydrobenzothienopyrimidine precursors, as reported in analogous studies .
Properties
Molecular Formula |
C21H28N6S |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H28N6S/c1-4-25-9-11-26(12-10-25)19-18-16-7-5-6-8-17(16)28-20(18)23-21(22-19)27-15(3)13-14(2)24-27/h13H,4-12H2,1-3H3 |
InChI Key |
UJPVRVXBEJKYSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC(=N2)N5C(=CC(=N5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and piperazine intermediates, followed by their coupling with the benzothieno[2,3-d]pyrimidine core. Common reagents and catalysts used in these reactions include:
Pyrazole Formation: Condensation of hydrazine with diketones or β-ketoesters.
Piperazine Formation: Alkylation of ethylenediamine with ethyl halides.
Coupling Reactions: Use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen atoms, leading to reduced forms of the compound.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors to alter signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting replication or transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is best understood through comparison with related derivatives.
Structural Analogues
Key analogues include derivatives of the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold with substitutions at positions 2 and 4:
Spectroscopic and Electronic Properties
- IR Spectroscopy : The absence of NH stretching bands in the target compound and analogues (e.g., 7a, 7b) confirms successful condensation reactions, eliminating NH groups during synthesis .
- 1H NMR: Pyrazole C4-H: The target compound’s pyrazole C4-H signal is expected near 6.40–7.35 ppm (similar to 7a and 7b), but exact shifts depend on substituent electronic effects. For example, electron-withdrawing groups in 7b deshield the proton, shifting its signal upfield to 7.35 ppm compared to 6.40 ppm in 7a .
Pharmacological Implications
While explicit activity data for the target compound is unavailable, insights can be drawn from structurally related compounds:
- Piperazine derivatives: The 4-ethylpiperazine group likely enhances solubility and bioavailability compared to non-polar substituents, a trend observed in drug candidates like antipsychotics and antihistamines.
- Pyrazole substituents : 3,5-Dimethyl groups may improve metabolic stability over bulkier aryl substituents (e.g., in 7a/b) by reducing steric hindrance during enzymatic processing.
Physicochemical Properties
- Steric Effects : The compact dimethylpyrazole moiety reduces steric clash compared to benzoyl-substituted derivatives (e.g., 7b), which could favor target binding.
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a novel heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from various research studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves the reaction of a pyrazole derivative with a benzothieno-pyrimidine framework. The crystal structure analysis reveals that the compound adopts a unique conformation stabilized by intramolecular interactions such as C—H⋯π and hydrogen bonding networks . The structural features are crucial for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to our target compound have shown significant activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
The compound has been assessed for anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds have shown up to 85% inhibition of TNF-α in vitro at concentrations comparable to standard anti-inflammatory drugs . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
There is growing evidence supporting the anticancer potential of pyrazole derivatives. The target compound's structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression . In vitro studies on related compounds have shown promising results against various cancer cell lines.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Anti-inflammatory Effects : A series of 3,5-diaryl pyrazole derivatives were synthesized and tested for their ability to inhibit IL-6 and TNF-α. The most potent derivatives exhibited significant anti-inflammatory activity comparable to dexamethasone .
- Antimicrobial Testing : Compounds derived from similar scaffolds were tested against Mycobacterium tuberculosis and showed promising results with IC50 values significantly lower than standard treatments .
- Anticancer Research : A study evaluated the effects of a pyrazole derivative on breast cancer cells, revealing that it inhibited cell growth by inducing apoptosis through caspase activation pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
